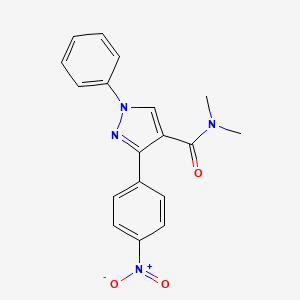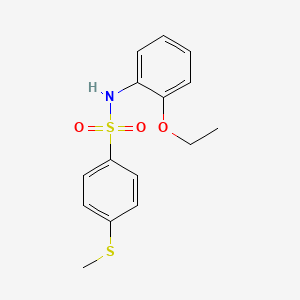![molecular formula C16H11FN2O2S B5845854 N-{[(2-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5845854.png)
N-{[(2-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide, also known as FX-1, is a small molecule inhibitor that has gained significant attention in the field of cancer research. The compound was first synthesized in 2011 and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-{[(2-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide involves the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. CK2 has been shown to be upregulated in various cancers, and its inhibition has been shown to have anti-cancer effects.
Biochemical and Physiological Effects:
N-{[(2-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, N-{[(2-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory effects, potentially making it useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{[(2-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide for lab experiments is its specificity for CK2, which allows for targeted inhibition of this protein kinase. Additionally, N-{[(2-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to have low toxicity, making it a potentially safe and effective therapeutic agent. However, one limitation of N-{[(2-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide is its limited solubility in aqueous solutions, which may impact its effectiveness in certain experiments.
Future Directions
There are several potential future directions for research on N-{[(2-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide, including the development of more effective synthesis methods to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-{[(2-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide and its potential therapeutic applications in various diseases, including cancer and inflammatory diseases. Finally, the development of novel derivatives of N-{[(2-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide may lead to the discovery of even more potent and specific inhibitors of CK2.
Synthesis Methods
The synthesis of N-{[(2-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide involves a multi-step process that includes the reaction of 2-fluoroaniline with carbon disulfide and potassium hydroxide to form the intermediate potassium 2-fluoro-phenyl dithiocarbamate. This intermediate is then reacted with 2-benzofurancarboxylic acid chloride to form the final product, N-{[(2-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide.
Scientific Research Applications
N-{[(2-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been studied extensively for its potential therapeutic applications in cancer treatment. Studies have shown that N-{[(2-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This inhibition is thought to occur through the modulation of various signaling pathways involved in cancer cell proliferation and survival.
properties
IUPAC Name |
N-[(2-fluorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2S/c17-11-6-2-3-7-12(11)18-16(22)19-15(20)14-9-10-5-1-4-8-13(10)21-14/h1-9H,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXPUWLEGPZHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B5845780.png)

![N-benzyl-4-[(ethylsulfonyl)(methyl)amino]-N-methylbenzamide](/img/structure/B5845783.png)


![N-{3,5-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5845814.png)




![4-chloro-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5845842.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5845849.png)
